molecular formula C21H16N2 B13821465 9-(p-Aminostyryl)acridine CAS No. 23045-49-0

9-(p-Aminostyryl)acridine

Cat. No.: B13821465
CAS No.: 23045-49-0
M. Wt: 296.4 g/mol
InChI Key: KIYQJAYCIBPURM-SDNWHVSQSA-N
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Description

9-(p-Aminostyryl)acridine is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound this compound is particularly notable for its unique structure, which includes an acridine core with a p-aminostyryl substituent. This structure imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Aminostyryl)acridine typically involves the condensation of 9-aminoacridine with p-nitrostyrene, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 9-(p-Aminostyryl)acridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The acridine core can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be employed.

Major Products: The major products formed from these reactions include various substituted acridines and their derivatives, which can have different biological and chemical properties .

Scientific Research Applications

9-(p-Aminostyryl)acridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(p-Aminostyryl)acridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerase, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in the context of its anticancer properties .

Comparison with Similar Compounds

Uniqueness: 9-(p-Aminostyryl)acridine is unique due to its specific p-aminostyryl substituent, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with DNA and other biomolecules .

Properties

CAS No.

23045-49-0

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[(E)-2-acridin-9-ylethenyl]aniline

InChI

InChI=1S/C21H16N2/c22-16-12-9-15(10-13-16)11-14-17-18-5-1-3-7-20(18)23-21-8-4-2-6-19(17)21/h1-14H,22H2/b14-11+

InChI Key

KIYQJAYCIBPURM-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=C/C4=CC=C(C=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=CC4=CC=C(C=C4)N

Origin of Product

United States

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